Cas no 1273819-13-8 (1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid)

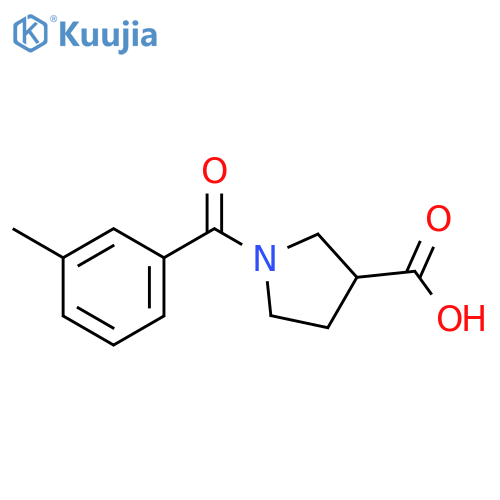

1273819-13-8 structure

商品名:1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid

CAS番号:1273819-13-8

MF:C13H15NO3

メガワット:233.263103723526

CID:5558853

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Pyrrolidinecarboxylic acid, 1-(3-methylbenzoyl)-

- 1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid

-

- インチ: 1S/C13H15NO3/c1-9-3-2-4-10(7-9)12(15)14-6-5-11(8-14)13(16)17/h2-4,7,11H,5-6,8H2,1H3,(H,16,17)

- InChIKey: UROBOTWBFQRYBB-UHFFFAOYSA-N

- ほほえんだ: N1(C(=O)C2=CC=CC(C)=C2)CCC(C(O)=O)C1

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | M126876-1g |

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid |

1273819-13-8 | 1g |

$ 680.00 | 2022-06-02 | ||

| Life Chemicals | F1908-1372-0.25g |

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid |

1273819-13-8 | 95%+ | 0.25g |

$694.0 | 2023-09-07 | |

| Life Chemicals | F1908-1372-5g |

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid |

1273819-13-8 | 95%+ | 5g |

$2525.0 | 2023-09-07 | |

| TRC | M126876-100mg |

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid |

1273819-13-8 | 100mg |

$ 115.00 | 2022-06-02 | ||

| Life Chemicals | F1908-1372-2.5g |

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid |

1273819-13-8 | 95%+ | 2.5g |

$1679.0 | 2023-09-07 | |

| Life Chemicals | F1908-1372-10g |

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid |

1273819-13-8 | 95%+ | 10g |

$3532.0 | 2023-09-07 | |

| Life Chemicals | F1908-1372-0.5g |

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid |

1273819-13-8 | 95%+ | 0.5g |

$731.0 | 2023-09-07 | |

| TRC | M126876-500mg |

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid |

1273819-13-8 | 500mg |

$ 435.00 | 2022-06-02 | ||

| Life Chemicals | F1908-1372-1g |

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid |

1273819-13-8 | 95%+ | 1g |

$770.0 | 2023-09-07 |

1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid 関連文献

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723

-

Qiong Zheng J. Mater. Chem. A, 2017,5, 10928-10935

1273819-13-8 (1-(3-methylbenzoyl)pyrrolidine-3-carboxylic acid) 関連製品

- 2228171-43-3(4-(2-bromo-1-hydroxyethyl)-3-methoxyphenol)

- 2228257-42-7(2-(1,2-oxazol-3-yl)ethanethioamide)

- 2244088-11-5(INDEX NAME NOT YET ASSIGNED)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)

- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 883536-34-3(2-Ethoxy-4,5-dimethylbenzaldehyde)

- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

推奨される供給者

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量